molecular formula C26H29N3O4 B606685 CIDD-0067106 CAS No. 2151865-39-1

CIDD-0067106

Cat. No.: B606685
CAS No.: 2151865-39-1
M. Wt: 447.535
InChI Key: KWCAEMFGVDPGNT-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CIDD-0067106 is a potent and selective antiproliferative agent identified through structure-activity relationship studies of natural product-based diaryloxazoles . This compound demonstrated selective activity against cell line models of the Luminal Androgen Receptor (LAR) subtype of Triple-Negative Breast Cancer (TNBC), a particularly aggressive cancer with limited treatment options . Its research value is underscored by its potent and selective growth-inhibitory effects, with a reported GI50 of 0.8 µM against the MDA-MB-453 LAR subtype cell line . Mechanism of action studies have revealed that this compound functions by inhibiting the mTORC1 signaling pathway , a critical regulator of cell growth and proliferation that is often dysregulated in cancers. As a novel chemical probe, this compound provides researchers with a valuable tool for investigating the biology of the LAR subtype of TNBC and exploring the therapeutic potential of targeting the mTOR pathway in this challenging disease context . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2151865-39-1

Molecular Formula

C26H29N3O4

Molecular Weight

447.535

IUPAC Name

Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate

InChI

InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1

InChI Key

KWCAEMFGVDPGNT-QHCPKHFHSA-N

SMILES

O=C(OC)[C@H]1N(CC2=CC=C(C3=NC=C(C4=CC=C(OC/C=C(C)/C)C=C4)O3)N=C2)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CIDD-0067106;  CIDD 0067106;  CIDD0067106

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of CIDD-0067106 is contextualized below against structurally and mechanistically related compounds, including natural products, synthetic analogs, and standard chemotherapeutics (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Source/Class Target Pathway IC50 (µM) Cell Line Tested Key Advantages/Limitations
This compound Amyris texana (Isoxazole) Akt/mTOR, NF-κB 0.8 MDA-MB-453 (TNBC-LAR) High selectivity for LAR-TNBC; low systemic toxicity observed in vitro
C828 Synthetic (p38 MAPK inhibitor) p38 MAPK, SAPK/JNK 0.01–0.02 SUM159PT, MDA-MB-231 Superior potency in aggressive TNBC subtypes; limited data on off-target effects
Doxorubicin Anthracycline antibiotic Topoisomerase II, DNA intercalation 0.5–1.2 SUM159PT Broad-spectrum activity; high cardiotoxicity
Cisplatin Platinum-based alkylator DNA crosslinking 2.5–5.0 SUM159PT Standard-of-care; nephrotoxicity and resistance issues
LY294002 Synthetic (PI3K inhibitor) PI3K/Akt 1.4–5.0 MCF-7, MDA-MB-468 Well-characterized PI3K inhibitor; poor pharmacokinetics

Structural and Mechanistic Differentiation

  • This compound vs. C828: While both compounds exhibit nanomolar to low-micromolar potency in TNBC models, C828 targets stress-activated kinases (p38 MAPK/JNK), whereas this compound disrupts Akt/mTOR and NF-κB—pathways central to metabolic reprogramming and immune evasion in cancer . The isoxazole moiety in this compound may enhance blood-brain barrier penetration compared to C828’s pyrrolopyrimidine scaffold.
  • This compound vs. Standard Chemotherapeutics : Doxorubicin and cisplatin rely on DNA damage mechanisms, leading to systemic toxicity. In contrast, this compound’s pathway-specific inhibition reduces off-target effects, though its efficacy in vivo remains under investigation .
  • This compound vs. This compound’s dual-pathway inhibition may circumvent compensatory signaling common in PI3K-targeted therapies .

Pharmacodynamic and Kinetic Insights

  • Selectivity: this compound shows 10-fold greater selectivity for TNBC-LAR cells over non-TNBC models, unlike doxorubicin, which non-specifically targets proliferating cells .
  • Resistance Profile : Preliminary data suggest this compound retains activity in cisplatin-resistant cell lines, likely due to its upstream kinase targeting rather than DNA damage mechanisms .

Preparation Methods

Reaction Optimization

Key parameters influencing oxazole (4a ) yield:

ParameterConditionYield (%)Time
BaseK₃PO₄ (2 equiv)968 min
SolventIsopropyl alcohol968 min
Temperature65°C (microwave)968 min
Conventional heating60°C (oil bath)951 h

Microwave irradiation reduced reaction time from hours to minutes while maintaining >95% yield, critical for scalability.

Mechanistic Pathway

  • Deprotonation : K₃PO₄ abstracts the acidic α-hydrogen of TosMIC, generating a nucleophilic isocyanide.

  • Cycloaddition : Aldehyde carbonyl reacts with the isocyanide, forming an oxazoline intermediate.

  • Elimination : Tosyl group departure under basic conditions yields the aromatic oxazole.

Pyridine-Oxazole Coupling: Suzuki-Miyaura Cross-Coupling

The oxazole intermediate (4a ) is coupled to 6-bromopyridin-3-ylmethanol (5 ) via palladium-catalyzed cross-coupling:

Reaction Setup

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2 equiv).

  • Solvent: THF/H₂O (4:1).

  • Temperature: 80°C, 12 h.

Outcome :

  • Yield: 78–82% after column chromatography.

  • Key challenge: Steric hindrance from the prenyloxy group necessitated elevated temperatures.

Prolinate Esterification and Final Assembly

The pyridine-prolinate backbone is constructed through a three-step sequence:

L-Proline Methyl Ester Formation

  • Reagents : L-proline, SOCl₂/MeOH.

  • Conditions : 0°C to reflux, 6 h.

  • Yield : 89%.

Alkylation of Pyridine-Methanol

  • Reagents : Pyridine-methanol derivative, NaH, methyl bromoacetate.

  • Conditions : DMF, 0°C to rt, 4 h.

  • Yield : 75%.

Final Coupling

  • Method : EDC/HOBt-mediated amide coupling.

  • Solvent : Dichloromethane.

  • Yield : 68% after HPLC purification.

Analytical Validation and Purity Control

Suppliers employ rigorous quality checks:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98%
Molecular WeightHRMS447.535 (calc.)
StereochemistryChiral HPLC>99% ee (L-proline)
Residual SolventsGC-MS<50 ppm

Hodoodo Chemicals reports batch-specific NMR (¹H, ¹³C) and LC-MS data to confirm structure.

Scale-Up Challenges and Industrial Synthesis

Custom synthesis providers highlight two bottlenecks:

  • Oxazole Ring Stability : Degradation observed above 40°C, necessitating cryogenic storage during isolation.

  • Prenyloxy Group Sensitivity : Acid-catalyzed hydrolysis requires anhydrous conditions during esterification.

Manufacturing Protocols :

  • Batch Size : 1–100 g (6–8 weeks lead time).

  • Cost Drivers : Palladium catalysts (35% of raw material costs), HPLC purification (20% of total cost) .

Q & A

Q. What frameworks assess the long-term scientific and societal implications of this compound research?

  • Apply technology readiness levels (TRL) to evaluate translational potential.
  • Use STEEP (Social, Technological, Economic, Environmental, Political) analysis for ethical and policy impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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